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Compound of Interest

Compound Name: 5-Hydrazinyl-2-methoxypyridine

Cat. No.: B067139 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic

aspects of 5-Hydrazinyl-2-methoxypyridine (CAS No: 160664-95-9), a pyridine derivative of

interest in medicinal chemistry and drug development. Due to the limited availability of public

domain experimental spectroscopic data for this specific compound, this document focuses on

established methodologies for its characterization and synthesis. The presented protocols and

data tables serve as a template for researchers working with this and structurally related

molecules.

Data Presentation
The following tables summarize the expected spectroscopic data for 5-Hydrazinyl-2-
methoxypyridine based on its chemical structure. It is important to note that the specific

values presented are predictive and require experimental verification.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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¹H NMR

(Predicted)

Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (Hz)

Assignment

Pyridine-H ~7.8 d ~2.5 H-6

Pyridine-H ~7.0 dd ~8.5, 2.5 H-4

Pyridine-H ~6.6 d ~8.5 H-3

NH broad s - - Hydrazinyl-NH

NH₂ broad s - - Hydrazinyl-NH₂

OCH₃ ~3.8 s - Methoxy

¹³C NMR

(Predicted)

Chemical Shift

(ppm)
Assignment

Pyridine-C ~163 C-2

Pyridine-C ~140 C-6

Pyridine-C ~138 C-5

Pyridine-C ~115 C-4

Pyridine-C ~110 C-3

OCH₃ ~53 Methoxy

Table 2: Infrared (IR) Spectroscopy Data
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Functional Group
Characteristic Absorption
(cm⁻¹)

Intensity

N-H Stretch (Hydrazine) 3400-3200 Medium-Strong, Broad

C-H Stretch (Aromatic) 3100-3000 Medium

C-H Stretch (Aliphatic) 2950-2850 Medium

C=N, C=C Stretch (Pyridine

Ring)
1600-1450 Medium-Strong

N-H Bend (Hydrazine) 1650-1550 Medium

C-O Stretch (Methoxy) 1250-1000 Strong

Table 3: Mass Spectrometry (MS) Data

Ionization Mode Predicted m/z Fragment

ESI+ 140.0818 [M+H]⁺ Molecular Ion

ESI+ 123.0556 [M-NH₂]⁺ Loss of Amino Group

ESI+ 110.0604 [M-N₂H₃]⁺ Loss of Hydrazinyl Group

ESI+ 95.0495 [M-OCH₃-NH]⁺ Loss of Methoxy and NH

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for pyridine derivatives like 5-Hydrazinyl-2-methoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

Data Acquisition:

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
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Typical parameters for ¹H NMR include a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and 16-32 scans.

Acquire ¹³C NMR spectra on the same instrument.

Typical parameters for ¹³C NMR include a 45-degree pulse angle, a relaxation delay of 2-5

seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio

(e.g., 1024 or more).

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal.

For solid samples (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr

powder and press into a thin, transparent pellet.

Data Acquisition:

Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

Collect a background spectrum of the empty sample compartment (or pure KBr pellet)

prior to running the sample.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing: Perform baseline correction and peak picking using the instrument's

software.

Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a

suitable solvent such as methanol, acetonitrile, or a mixture with water, often with the

addition of a small amount of formic acid or ammonium hydroxide to promote ionization.

Data Acquisition:

Introduce the sample into the mass spectrometer via direct infusion or coupled with a

liquid chromatography (LC) system.

Use electrospray ionization (ESI) in positive ion mode to generate the [M+H]⁺ ion.

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the

precursor ion ([M+H]⁺) and fragmenting it to obtain a product ion spectrum.

Data Processing: Analyze the resulting mass spectra to determine the accurate mass of the

molecular ion and identify characteristic fragment ions.

Mandatory Visualization
The following diagram illustrates a plausible synthetic workflow for the preparation of 5-
Hydrazinyl-2-methoxypyridine.

Starting Material Reduction Diazotization Reduction

2-methoxy-5-nitropyridine 5-amino-2-methoxypyridinee.g., H₂, Pd/C Diazonium Salt IntermediateNaNO₂, HCl 5-Hydrazinyl-2-methoxypyridinee.g., SnCl₂

Click to download full resolution via product page

Caption: Plausible synthesis of 5-Hydrazinyl-2-methoxypyridine.

To cite this document: BenchChem. [Spectroscopic and Synthetic Overview of 5-Hydrazinyl-
2-methoxypyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b067139#spectroscopic-data-nmr-ir-ms-of-5-
hydrazinyl-2-methoxypyridine]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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